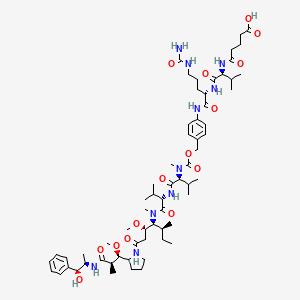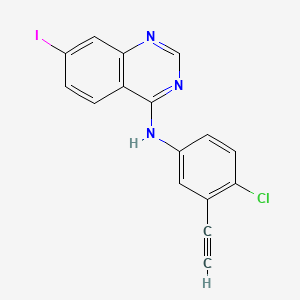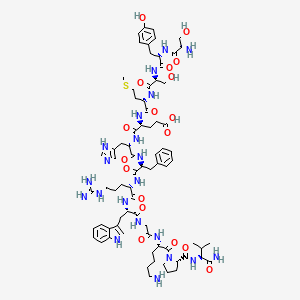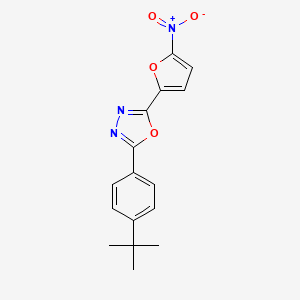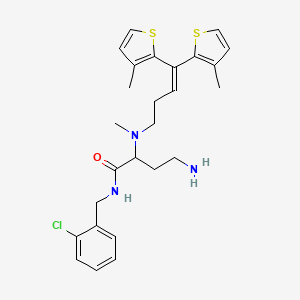
mGAT3/4-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
mGAT3/4-IN-2 is a potent inhibitor of monoacylglycerol acyltransferase 3 (MGAT3) and monoacylglycerol acyltransferase 4 (MGAT4). These enzymes play a crucial role in the resynthesis of triacylglycerol, which is essential for dietary fat absorption and lipid metabolism. The compound has shown significant potential in scientific research, particularly in the fields of chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of mGAT3/4-IN-2 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically provided by the manufacturer. the general process involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure high yield and purity. The production methods are optimized for cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for research and development purposes .
Analyse Des Réactions Chimiques
Types of Reactions
mGAT3/4-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its inhibitory activity against MGAT3 and MGAT4 .
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents, reducing agents, oxidizing agents, and catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and purity .
Major Products Formed
The major products formed from these reactions include modified versions of this compound with enhanced inhibitory activity. These products are further purified and characterized to ensure their efficacy and safety for research applications .
Applications De Recherche Scientifique
mGAT3/4-IN-2 has a wide range of scientific research applications, including:
Mécanisme D'action
mGAT3/4-IN-2 exerts its effects by inhibiting the activity of MGAT3 and MGAT4. These enzymes are involved in the resynthesis of triacylglycerol from monoacylglycerol and fatty acids. By inhibiting these enzymes, this compound reduces the formation of triacylglycerol, thereby affecting lipid metabolism and fat absorption. The molecular targets of this compound include the active sites of MGAT3 and MGAT4, where it binds and prevents the enzymes from catalyzing their respective reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
MGAT2 Inhibitors: Similar to mGAT3/4-IN-2, MGAT2 inhibitors target the monoacylglycerol acyltransferase 2 enzyme, which also plays a role in lipid metabolism.
DGAT Inhibitors: Diacylglycerol acyltransferase (DGAT) inhibitors target enzymes involved in the final step of triacylglycerol synthesis.
Uniqueness
This compound is unique in its dual inhibition of both MGAT3 and MGAT4, providing a broader spectrum of activity compared to inhibitors that target only one enzyme. This dual inhibition makes this compound a valuable tool for studying lipid metabolism and developing therapeutic agents for metabolic disorders .
Propriétés
Formule moléculaire |
C26H32ClN3OS2 |
|---|---|
Poids moléculaire |
502.1 g/mol |
Nom IUPAC |
4-amino-2-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl-methylamino]-N-[(2-chlorophenyl)methyl]butanamide |
InChI |
InChI=1S/C26H32ClN3OS2/c1-18-11-15-32-24(18)21(25-19(2)12-16-33-25)8-6-14-30(3)23(10-13-28)26(31)29-17-20-7-4-5-9-22(20)27/h4-5,7-9,11-12,15-16,23H,6,10,13-14,17,28H2,1-3H3,(H,29,31) |
Clé InChI |
QKKGISPNJFYJKR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=C1)C(=CCCN(C)C(CCN)C(=O)NCC2=CC=CC=C2Cl)C3=C(C=CS3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




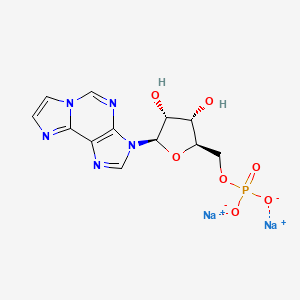

![(4S)-2-[6-(6-oxoheptanoyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B12401813.png)

